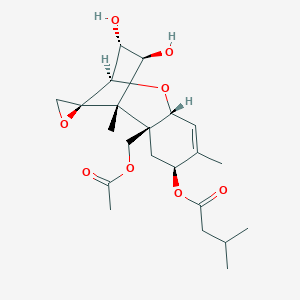
HT-2 Toxin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
HT-2 toxin is a trichothecene mycotoxin produced by various Fusarium species, including Fusarium langsethiae, Fusarium poae, and Fusarium sporotrichioides . It is a secondary metabolite of T-2 toxin and is known for its potent toxic effects on humans and animals . This compound is commonly found in contaminated cereals and grains, posing significant health risks and economic impacts on the agricultural industry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: HT-2 toxin can be synthesized through the biotransformation of T-2 toxin. This process involves the use of specific enzymes, such as carboxylesterase, which catalyze the hydrolysis of T-2 toxin to produce this compound . The reaction conditions typically include a controlled environment with optimal temperature and pH to facilitate the enzymatic activity.
Industrial Production Methods: Industrial production of this compound involves the cultivation of Fusarium species under controlled conditions. The fungi are grown on suitable substrates, such as grains, to induce the production of mycotoxins. The this compound is then extracted and purified using various chromatographic techniques .
Analyse Chemischer Reaktionen
Types of Reactions: HT-2 toxin undergoes several chemical reactions, including:
Oxidation: this compound can be oxidized to form various hydroxylated metabolites.
Reduction: Reduction reactions can convert this compound into less toxic metabolites.
Substitution: Substitution reactions involve the replacement of functional groups in the this compound molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used in reduction reactions.
Substitution: Substitution reactions often require specific catalysts and solvents to facilitate the reaction.
Major Products Formed: The major products formed from these reactions include hydroxylated and deacetylated derivatives of this compound .
Wissenschaftliche Forschungsanwendungen
HT-2 toxin has several scientific research applications, including:
Wirkmechanismus
HT-2 toxin is similar to other trichothecene mycotoxins, such as T-2 toxin, deoxynivalenol, and nivalenol . this compound is unique in its specific metabolic pathway and its potent immunosuppressive effects . Compared to T-2 toxin, this compound is a primary metabolite and shares similar toxicological properties .
Vergleich Mit ähnlichen Verbindungen
- T-2 toxin
- Deoxynivalenol
- Nivalenol
- Diacetoxyscirpenol
HT-2 toxin remains a critical compound for research due to its significant impact on health and agriculture. Understanding its properties, reactions, and applications can help mitigate its risks and harness its potential for scientific advancements.
Eigenschaften
CAS-Nummer |
26934-87-2 |
|---|---|
Molekularformel |
C22H32O8 |
Molekulargewicht |
424.5 g/mol |
IUPAC-Name |
[(2R)-2-(acetyloxymethyl)-10,11-dihydroxy-1,5-dimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-4-yl] 3-methylbutanoate |
InChI |
InChI=1S/C22H32O8/c1-11(2)6-16(24)29-14-8-21(9-27-13(4)23)15(7-12(14)3)30-19-17(25)18(26)20(21,5)22(19)10-28-22/h7,11,14-15,17-19,25-26H,6,8-10H2,1-5H3/t14?,15?,17?,18?,19?,20?,21-,22?/m1/s1 |
InChI-Schlüssel |
PNKLMTPXERFKEN-QTSOIFTBSA-N |
SMILES |
CC1=CC2C(CC1OC(=O)CC(C)C)(C3(C(C(C(C34CO4)O2)O)O)C)COC(=O)C |
Isomerische SMILES |
CC1=CC2[C@](CC1OC(=O)CC(C)C)(C3(C(C(C(C34CO4)O2)O)O)C)COC(=O)C |
Kanonische SMILES |
CC1=CC2C(CC1OC(=O)CC(C)C)(C3(C(C(C(C34CO4)O2)O)O)C)COC(=O)C |
Piktogramme |
Acute Toxic; Irritant |
Synonyme |
3,4-dihydroxy-15-acetoxy-8-(3-methylbutyryloxy)-12,13-epoxy-delta9-trichothecene HT-2 toxin toxin HT 2 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















